molecular formula C12H7F4NO B6368531 6-(2-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyridine, 95% CAS No. 1261940-08-2

6-(2-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyridine, 95%

Cat. No. B6368531
CAS RN: 1261940-08-2
M. Wt: 257.18 g/mol
InChI Key: KCDSLVFYJSXGAL-UHFFFAOYSA-N
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Description

6-(2-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyridine, 95% (6-FTHP-95) is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the pyridine family and is composed of a 6-carbon ring with two nitrogen atoms, two chlorine atoms, and two fluorine atoms. 6-FTHP-95 has a molecular weight of 322.3 g/mol and is a white solid at room temperature. It is soluble in a variety of organic solvents, including methanol and ethanol.

Mechanism of Action

The mechanism of action of 6-(2-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyridine, 95% is not yet fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the metabolism of drugs and other molecules. It is believed that 6-(2-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyridine, 95% binds to the active site of these enzymes and prevents them from catalyzing the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(2-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyridine, 95% are not yet fully understood. However, it has been shown to have an inhibitory effect on the activity of enzymes involved in the metabolism of drugs and other molecules. It has also been shown to have an inhibitory effect on the activity of enzymes involved in the biosynthesis of certain hormones.

Advantages and Limitations for Lab Experiments

The advantages of using 6-(2-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyridine, 95% in laboratory experiments include its relative stability and its ability to inhibit the activity of enzymes involved in the metabolism of drugs and other molecules. Its limitations include its limited solubility in organic solvents and its potential to react with other compounds in the reaction mixture.

Future Directions

For the research and development of 6-(2-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyridine, 95% include further studies to elucidate its mechanism of action and biochemical and physiological effects. Additionally, further research into its potential applications as an inhibitor of enzymes involved in the metabolism of drugs and other molecules could yield valuable insights into its potential therapeutic uses. Other future directions include the development of new synthesis methods for 6-(2-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyridine, 95% and the development of new derivatives of 6-(2-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyridine, 95% with improved properties.

Synthesis Methods

6-(2-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyridine, 95% can be synthesized through a two-step process involving the reaction of 4-fluoro-3-trifluoromethylphenol with 2-chloropyridine in the presence of anhydrous potassium carbonate. In the first step, the phenol group is converted to a phenoxide anion. This is followed by the addition of the 2-chloropyridine to form the 6-(2-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyridine, 95% product. The reaction is carried out in a solvent such as dimethylformamide (DMF) or acetonitrile (MeCN).

Scientific Research Applications

6-(2-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyridine, 95% has been studied for its potential applications in scientific research. It has been used as a substrate for the synthesis of other compounds, such as 2-fluoro-3-trifluoromethylphenyl-2-hydroxypyridines, which can be used as ligands in transition metal-catalyzed reactions. 6-(2-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyridine, 95% has also been studied as a potential inhibitor of enzymes involved in the metabolism of drugs and other molecules.

properties

IUPAC Name

6-[2-fluoro-3-(trifluoromethyl)phenyl]-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F4NO/c13-11-7(9-5-2-6-10(18)17-9)3-1-4-8(11)12(14,15)16/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCDSLVFYJSXGAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)F)C2=CC=CC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40683154
Record name 6-[2-Fluoro-3-(trifluoromethyl)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyridine

CAS RN

1261940-08-2
Record name 6-[2-Fluoro-3-(trifluoromethyl)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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